N-((1-(吡嗪-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds involves a pyrazine-2-carbonyl group attached to a piperazine or homopiperazine group, which is further attached to a pyridin-3-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly mentioned in the sources .科学研究应用
分子相互作用和药效团模型
研究表明,类似于 N-((1-(吡嗪-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂-5-甲酰胺的化合物与 CB1 大麻素受体相互作用。Shim 等人(2002 年)的一项研究使用分子轨道方法分析了这些化合物的构象偏好,并开发了统一的药效团模型。该研究发现,这些化合物的某些构象和芳香环部分在其与受体的结合相互作用中起着至关重要的作用,表明在设计受体特异性药物方面具有潜在应用(Shim 等,2002)。
抗结核活性
另一条研究途径涉及合成旨在对抗结核分枝杆菌的新型衍生物。Srinivasarao 等人(2020 年)合成并评估了一系列取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/同哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物的抗结核活性。在测试的化合物中,一些对结核分枝杆菌 H37Ra 表现出显着的活性,突出了这些衍生物在缩短结核病治疗中的治疗潜力(Srinivasarao 等,2020)。
针对尿激酶受体的癌症治疗
在癌症研究中,N-((1-(吡嗪-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂-5-甲酰胺等化合物已被研究其抑制尿激酶受体的潜力,尿激酶受体与肿瘤转移有关。Wang 等人(2011 年)通过虚拟筛选鉴定了阻断血管生成并抑制细胞生长的化合物,表明它们在预防乳腺肿瘤转移中的效用(Wang 等,2011)。
对大麻素受体的拮抗活性
Landsman 等人(1997 年)的研究表明,类似的化合物在人类大麻素 CB1 受体上充当反向激动剂,提供了对大麻素信号通路的调节的见解。这一特性可用于开发治疗与大麻素系统功能障碍相关的疾病(Landsman 等,1997)。
结核分枝杆菌 GyrB 抑制剂
具有类似结构的化合物也已作为结核分枝杆菌 GyrB ATP 酶的抑制剂被探索,GyrB ATP 酶是细菌 DNA 复制中的关键酶。Jeankumar 等人(2013 年)合成了对结核分枝杆菌表现出活性的噻唑-氨基哌啶杂合类似物,表明它们作为新型抗分枝杆菌剂的潜力(Jeankumar 等,2013)。
作用机制
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis.
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to have anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Action Environment
The development of single crystals for similar compounds suggests that their stability and efficacy may be influenced by factors such as temperature, humidity, and light .
安全和危害
未来方向
属性
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(14-1-2-15-16(9-14)25-12-24-15)21-10-13-3-7-22(8-4-13)17-11-19-5-6-20-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBXVMQWMIKMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。